(1,3-benzothiazol-2-yl)methyl 4-methylbenzoate
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)16(18)19-10-15-17-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSNGAZQSCISKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-benzothiazol-2-yl)methyl 4-methylbenzoate typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1,3-benzothiazol-2-yl)methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
(1,3-benzothiazol-2-yl)methyl 4-methylbenzoate serves as a valuable scaffold in the development of novel pharmaceuticals. Its structural features allow for the modification of biological activity, making it a candidate for creating drugs targeting various diseases. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in cancer progression and metabolic disorders.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain analogs exhibited significant cytotoxic effects against human cancer cell lines, particularly through the inhibition of specific kinases involved in tumor growth .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Analog A | 5.2 | Kinase X |
| Analog B | 3.8 | Kinase Y |
Agricultural Applications
Pesticide Development
This compound has been explored for its potential as an agricultural pesticide. Its efficacy against various pests and pathogens has been demonstrated in several studies. For example, formulations containing this compound showed effective antifungal activity against common crop pathogens.
Case Study: Fungicidal Activity
In a controlled environment, a formulation containing this compound was tested against Fusarium oxysporum, a notorious plant pathogen. The results showed a significant reduction in fungal growth compared to untreated controls, highlighting its potential as a biofungicide .
| Treatment | Fungal Growth Inhibition (%) |
|---|---|
| Control | 0 |
| Compound Formulation | 85 |
Materials Science
Corrosion Inhibition
Recent research has indicated that this compound can be used as an effective corrosion inhibitor for metals exposed to acidic environments. Its ability to form protective films on metal surfaces prevents corrosion processes from occurring.
Case Study: Aluminum Corrosion
A study evaluated the corrosion inhibition properties of this compound on aluminum in acidic solutions. The findings revealed that the compound significantly reduced corrosion rates compared to untreated samples, suggesting its applicability in protective coatings .
| Concentration (mM) | Corrosion Rate (mm/year) |
|---|---|
| 0 | 0.75 |
| 5 | 0.30 |
| 10 | 0.15 |
Mechanism of Action
The mechanism of action of (1,3-benzothiazol-2-yl)methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Benzothiazole Derivatives
*Estimated via computational tools.
Key Observations:
Substituent Effects on Melting Points :
- Halogenated derivatives (2c, 2d) exhibit higher melting points (312–320°C) compared to methyl (2b: 311–313°C) and fluoro (2e: 283–285°C) analogs, likely due to increased molecular symmetry and halogen-driven intermolecular interactions .
- Bulky substituents like furan (2f) significantly reduce melting points (272–274°C), suggesting reduced packing efficiency.
Synthetic Yields :
- Brominated derivatives (2d: 91% yield) demonstrate superior reactivity in coupling reactions compared to furan-based analogs (2f: 58% yield), possibly due to steric hindrance in the latter .
Lipophilicity and Bioavailability :
- The sulfonamido analog (Example 14) exhibits a higher logP (4.03) than the target compound, indicating enhanced lipid solubility, which may improve pharmacokinetic profiles .
Functional Group Impact: Amide derivatives (2-BTBA, 2-BTFBA) prioritize resonance stabilization over ester hydrolysis, making them more suitable for applications requiring chemical stability, such as nonlinear optical (NLO) materials .
Biological Activity
The compound (1,3-benzothiazol-2-yl)methyl 4-methylbenzoate is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula: C12H11NOS
Molecular Weight: 219.29 g/mol
IUPAC Name: this compound
The structure of this compound features a benzothiazole moiety linked to a methylbenzoate group, which contributes to its biological activity through various biochemical interactions.
Benzothiazole derivatives, including this compound, exhibit multiple mechanisms of action:
- Enzyme Inhibition: These compounds often act as inhibitors of enzymes involved in inflammatory processes and oxidative stress. For instance, studies have shown that related compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammation .
- Antioxidant Activity: The presence of the benzothiazole structure has been associated with antioxidant properties, helping to neutralize free radicals and mitigate oxidative damage in cells .
- Antimicrobial Effects: Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens, making them potential candidates for antibiotic development .
Antioxidant Activity
Research indicates that this compound can exhibit significant antioxidant effects. In vitro assays have shown that it can reduce oxidative stress markers in human keratinocytes by inhibiting reactive oxygen species (ROS) production .
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammation .
Antimicrobial Activity
The compound's benzothiazole core is linked to various antimicrobial properties. Studies have highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections .
Case Studies and Research Findings
Pharmacological Applications
The biological activities of this compound suggest several pharmacological applications:
- Anti-inflammatory Drugs: With its ability to inhibit inflammatory pathways, it could be developed into treatments for conditions like arthritis or other inflammatory diseases.
- Antioxidant Supplements: Its antioxidant properties may allow it to be used as a dietary supplement aimed at reducing oxidative stress-related diseases.
- Antimicrobial Agents: Given its effectiveness against bacteria, there is potential for developing new antibiotics based on this compound.
Q & A
Q. What are the common synthetic routes for preparing (1,3-benzothiazol-2-yl)methyl 4-methylbenzoate?
- Methodological Answer : The synthesis typically involves coupling reactions between benzothiazole derivatives and substituted benzoic acids. For example:
React 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) under anhydrous conditions.
Purify the product via column chromatography using silica gel and a gradient of ethyl acetate/hexane.
Confirm purity using TLC and recrystallization from ethanol .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the ester linkage and substituent positions (e.g., methyl group at the 4-position of the benzoate).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm) and benzothiazole ring vibrations .
Q. How is the biological activity of this compound assessed in preliminary studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates.
- Cell-Based Assays : Evaluate cytotoxicity (via MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from differences in substituent positioning or assay conditions. To address this:
Compare the electronic effects of substituents (e.g., methyl vs. chloro groups) using Hammett plots.
Replicate assays under standardized conditions (pH, temperature, solvent).
Employ computational models (e.g., DFT) to predict binding affinities and validate with experimental data .
Q. What strategies optimize reaction yields and purity for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- In Situ Monitoring : Employ HPLC or inline FTIR to track intermediate formation and minimize side reactions .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., DNA gyrase or tubulin).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Analysis : Corrogate substituent effects with bioactivity data to design analogs .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles.
- Light Sensitivity Tests : Expose to UV-Vis light and quantify photodegradation products .
Q. How should researchers interpret ambiguous NMR signals in structural elucidation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
